1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H25N7O2S2 and its molecular weight is 435.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex derivative that incorporates the thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the purine and thiadiazole frameworks. The process often includes:
- Formation of the Thiadiazole Moiety : Using 2-mercapto-5-methyl-1,3,4-thiadiazole as a starting material.
- Alkylation Reactions : Employing alkylating agents to introduce various substituents.
- Purification : The final product is purified through techniques such as column chromatography.
Biological Activity Overview
The biological activities of this compound stem primarily from the presence of the thiadiazole ring and its interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this structure have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
Cell Line | IC50 Value (μg/mL) |
---|---|
HCT116 | 3.29 |
H460 | 10 |
MCF-7 | 0.28 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Thiadiazole derivatives have been shown to inhibit the growth of several microorganisms:
- Inhibition Studies : Compounds have shown effective inhibition against Staphylococcus aureus and Candida albicans with varying degrees of effectiveness .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- Receptor Interaction : The structural features allow binding to specific receptors involved in cell proliferation and apoptosis.
Case Studies
Several studies have focused on the biological activity of thiadiazole derivatives:
Study 1: Anticancer Activity
A study evaluated a series of thiadiazole derivatives for their anticancer properties against human cancer cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of various thiadiazole compounds against common pathogens. Results showed that compounds with certain substituents exhibited higher inhibition rates compared to standard antibiotics .
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2S2/c1-11-5-7-24(8-6-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)9-10-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPLYYOEFGMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.